1-Ethoxy-2,2-difluoroethanol
Description
Historical Context and Significance of Fluorinated Ethers in Organic Chemistry
The study of organofluorine chemistry began to build momentum in the early to mid-20th century, driven by the quest for new materials with enhanced stability and unique properties. nih.govjst.go.jp The carbon-fluorine bond is the strongest single bond in organic chemistry, and the high electronegativity of fluorine can dramatically alter a molecule's physical, chemical, and biological characteristics. nih.gov These alterations often include increased thermal stability, greater lipophilicity, and modified metabolic pathways, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgnih.gov
Within this broad class, fluorinated ethers emerged as particularly significant. Early synthetic methods, such as electrochemical fluorination, were often harsh and lacked selectivity, leading to extensive decomposition. acs.org A major advancement came with the development of more controlled synthetic routes, including variations of the Williamson ether synthesis and the addition of alcohols to fluoroalkenes, which allowed for the precise construction of partially fluorinated ethers. sibran.rufluorine1.ru These compounds found use as stable dielectrics, specialized solvents, and, crucially, as intermediates in medicinal chemistry. beilstein-journals.orgsibran.ru The introduction of an ether linkage combined with fluorine atoms offered a way to fine-tune properties like solubility and bioavailability, establishing fluorinated ethers as a cornerstone in the design of modern bioactive molecules. beilstein-journals.org
Structural Characteristics and Chemical Importance of 1-Ethoxy-2,2-difluoroethanol
This compound (CAS RN: 148992-43-2) is an organic compound distinguished by a unique combination of functional groups that dictate its chemical behavior. cymitquimica.com Its structure features a two-carbon ethanol (B145695) backbone with an ethoxy group (-OCH₂CH₃) at the C-1 position and two fluorine atoms at the C-2 position. cymitquimica.com This arrangement, which also includes a hydroxyl (-OH) group, makes it a hemiacetal of difluoroacetaldehyde (B14019234). Current time information in Bangalore, IN.
The key structural features are the highly electronegative fluorine atoms adjacent to a carbon bearing a hydroxyl and an ether linkage. This configuration significantly influences the molecule's properties. The presence of the hydroxyl group allows it to act as a polar, protic compound capable of hydrogen bonding. cymitquimica.com The difluoro-substitution enhances the reactivity of the adjacent functional groups and can increase the molecule's lipophilicity and volatility compared to its non-fluorinated counterparts. cymitquimica.com
The chemical importance of this compound stems directly from this structure. It is typically a colorless liquid at room temperature. cymitquimica.com Its reactivity has been explored in various contexts, including surface chemistry. For instance, studies on its adsorption and thermal decomposition on high-surface-area aluminum oxide revealed that it decomposes to create a fluorinated surface ethoxide at specific temperatures, a process mediated by surface hydroxyl groups. fluoromart.com This reactivity highlights its potential utility in materials science and catalysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 148992-43-2 |
| Molecular Formula | C₄H₈F₂O₂ |
| Molecular Weight | 126.10 g/mol |
| Boiling Point | 85.1 °C (Predicted) |
| Density | 1.15 g/mL (Predicted) |
| Appearance | Colorless liquid |
Data sourced from multiple chemical suppliers and databases. Current time information in Bangalore, IN.
Role as a Key Fluorinated Building Block and Intermediate Compound
The primary utility of this compound in chemical research is its function as a versatile fluorinated building block. Its structure is primed for incorporation into larger, more complex molecules, serving as a reliable source for the difluoroethyl ether moiety. This has proven particularly valuable in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. sibran.ru
Detailed research has demonstrated its application in several synthetic transformations:
Synthesis of Trifluoromethyl-Substituted Heteroarenes: Research has shown that this compound can be used to create trifluoromethyl-substituted heteroarenes like thiophenes, furans, and pyrrols. fluoromart.com This application is significant for developing new compounds for pharmaceutical and material science applications. fluoromart.com
Formation of Fluoroether-Substituted Phthalocyanines: In 2012, researchers Gürol, Gümüş, and Ahsen reported the use of this compound in the synthesis of novel fluoroether-substituted phthalocyanines. fluoromart.com This work led to the creation of new metal-free and metallophthalocyanines, which are important materials for electronics and other advanced technologies. fluoromart.comresearchgate.net
Multicomponent Cyclization Reactions: More recently, a 2024 study by Wang's group detailed a switchable [3+2+1] annulation reaction using this compound as a key ingredient. researchgate.netresearchgate.net This solvent-free, three-component cyclization with enaminones and amidine hydrochloride provides a green and efficient pathway to valuable 4-fluoroalkyl-pyrimidines and 4-fluoroalkyl-1,4-dihydropyrimidines, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.net
Table 2: Selected Synthetic Applications of this compound
| Year | Application | Description | Key Products |
| 2012 | Phthalocyanine (B1677752) Synthesis | Used as a starting material to synthesize novel phthalonitriles, which were then tetramerized to form fluoroether-substituted zinc(II) phthalocyanines. | Fluoroether-substituted Phthalocyanines |
| 2017 | Heteroarene Synthesis | Employed as a precursor for creating trifluoromethyl-substituted compounds. | Thiophenes, Furans, Pyrrols |
| 2024 | Multicomponent Cyclization | Utilized in a solvent-free, three-component reaction to construct fluorinated pyrimidine (B1678525) derivatives. | 4-Fluoroalkyl-pyrimidines |
These examples underscore the role of this compound as a strategic intermediate. Its ability to participate in diverse and modern synthetic methodologies, such as multicomponent reactions, confirms its status as a valuable tool for chemists seeking to introduce fluorine into complex molecular architectures. sibran.ruresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-2,2-difluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O2/c1-2-8-4(7)3(5)6/h3-4,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEOMNFWRCDRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374237 | |
| Record name | 1-Ethoxy-2,2-difluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148992-43-2 | |
| Record name | 1-Ethoxy-2,2-difluoroethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148992-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethoxy-2,2-difluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethoxy-2,2-difluoroethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Reaction Mechanisms of 1 Ethoxy 2,2 Difluoroethanol
General Reactivity Profiles of 1-Ethoxy-2,2-difluoroethanol
This compound, also known as difluoroacetaldehyde (B14019234) ethyl hemiacetal, is a unique organic compound featuring both a hydroxyl group and an ethoxy group attached to the same carbon atom. cas.orgscbt.comnih.gov This hemiacetal structure is in equilibrium with its corresponding aldehyde (difluoroacetaldehyde) and alcohol (ethanol), a characteristic that fundamentally governs its reactivity. masterorganicchemistry.comlibretexts.org The presence of two electronegative fluorine atoms on the adjacent carbon further influences the electronic properties and reactivity of the molecule.
The hemiacetal functional group of this compound is susceptible to oxidation. masterorganicchemistry.com The oxidation of hemiacetals is a known pathway for the formation of esters. acs.orgnih.gov In this reaction, the hemiacetal is directly converted to an ester, bypassing the need for a separate carboxylic acid intermediate. acs.org For this compound, oxidation leads to the formation of ethyl difluoroacetate (B1230586). This transformation represents an increase in the oxidation state at the carbon atom that bears the oxygen functional groups. masterorganicchemistry.com Various oxidizing agents can be employed for this purpose, with the reaction mechanism generally involving the removal of the hydrogen from the hydroxyl group and the hydrogen from the carbon atom it is attached to.
| Reactant | Reaction Type | Key Reagents | Major Product |
|---|---|---|---|
| This compound | Oxidation | General Oxidizing Agents (e.g., CrO₃) | Ethyl difluoroacetate |
Due to the equilibrium between a hemiacetal and its parent aldehyde and alcohol, this compound can undergo reduction reactions characteristic of aldehydes. masterorganicchemistry.comncert.nic.in Treatment with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the latent aldehyde functional group to a primary alcohol. masterorganicchemistry.comncert.nic.in This reaction irreversibly consumes the aldehyde form, shifting the equilibrium and resulting in the complete conversion of the hemiacetal. The primary product derived from the reduction of this compound is 2,2-difluoroethanol (B47519). masterorganicchemistry.com This process is a common method for synthesizing fluorinated alcohols, which are important intermediates in the pharmaceutical and agrochemical industries. google.com
| Reactant | Reaction Type | Key Reagents | Major Product |
|---|---|---|---|
| This compound | Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 2,2-Difluoroethanol |
The hydroxyl group in this compound can participate in nucleophilic substitution reactions. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, meaning the hydroxyl group must first be converted into a better one. libretexts.orgyoutube.com
Two primary pathways facilitate this transformation:
Acid Catalysis : In the presence of a strong acid, such as HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). libretexts.org This protonation converts the poor leaving group into water, which is an excellent leaving group. Following the departure of water, the resulting carbocation is attacked by a nucleophile (e.g., a halide ion) to yield the substitution product. libretexts.org
Conversion to a Sulfonate Ester : The alcohol can be reacted with an agent like tosyl chloride (TsCl) in the presence of a base (e.g., pyridine). youtube.com This converts the hydroxyl group into a tosylate (-OTs) group, which is an excellent leaving group. A subsequent Sₙ2 reaction with a strong nucleophile can then readily displace the tosylate group. youtube.com
| Pathway | Activating Reagent | Leaving Group | Mechanism Type |
|---|---|---|---|
| Acid Catalysis | Strong Acid (e.g., HBr) | Water (H₂O) | Sₙ1 or Sₙ2 |
| Sulfonate Ester Formation | Tosyl Chloride (TsCl) / Pyridine | Tosylate (TsO⁻) | Sₙ2 |
Specific Reaction Pathways Involving this compound
The interaction of fluorinated alcohols with metal oxide surfaces like aluminum oxide (Al₂O₃) is of significant interest in materials science and catalysis. doi.org The surface of alumina (B75360) is typically covered with hydroxyl groups (Al-OH), which play a crucial role in adsorption processes. taylorfrancis.comunit.no
When this compound is introduced to an alumina surface, the primary interaction is hydrogen bonding. The hydroxyl group of the alcohol molecule can act as a hydrogen bond donor or acceptor with the surface Al-OH groups. doi.org This initial physisorption "anchors" the molecule to the surface. doi.org
At elevated temperatures, chemisorption and decomposition can occur. Studies on similar fluoroalcohols have shown that the molecule can decompose on the alumina surface. doi.org This process often involves the participation of the surface hydroxyl groups and can lead to the formation of a fluorinated surface ethoxide. doi.org Furthermore, under certain conditions, the fluorine atoms of the adsorbed molecule can react with the substrate, resulting in the fluorination of the alumina surface, which alters its chemical and physical properties. ttu.edu
| Interaction Type | Description | Participating Groups |
|---|---|---|
| Physisorption | Initial anchoring to the surface at lower temperatures. | Hydrogen bonding between alcohol -OH and surface Al-OH. |
| Chemisorption/Decomposition | Stronger interaction at elevated temperatures, leading to bond cleavage. | Formation of surface alkoxide species. |
| Surface Fluorination | Reaction of the compound's fluorine atoms with the alumina substrate. | C-F bonds of the adsorbate and the Al₂O₃ lattice. |
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. nih.gov While this compound is not itself a diene or a typical dienophile, it can function as a valuable precursor for a reactive species used in such cycloadditions.
Through an acid-catalyzed dehydration reaction, this compound can eliminate a molecule of water to form 1-ethoxy-2,2-difluorovinyl ether . This vinyl ether is an electron-rich alkene due to the oxygen of the ethoxy group and can act as an effective dienophile in Diels-Alder reactions, particularly with electron-deficient dienes. This pathway provides a strategic method for introducing the difluoroethoxy moiety into a cyclic framework, which is a common structural motif in the synthesis of complex pharmaceutical and agrochemical compounds. The use of such heteroatom-substituted dienophiles is a well-established strategy for building molecular complexity. nih.gov
| Compound Name |
|---|
| This compound |
| 2,2-difluoroethanol |
| Aluminum oxide |
| Difluoroacetaldehyde |
| Ethanol (B145695) |
| Ethyl difluoroacetate |
| Lithium aluminum hydride |
| Pyridine |
| Sodium borohydride |
| Tosyl chloride |
Multicomponent Annulation Reactions for Fluoroalkylated Heterocycles
The synthesis of fluoroalkylated heterocycles is a significant focus in medicinal and materials chemistry due to the unique properties conferred by fluorine atoms. nih.gove-bookshelf.de While direct examples involving this compound in multicomponent annulation reactions are not extensively documented in dedicated studies, the principles of cycloaddition reactions provide a strong framework for understanding its potential role. Fluorinated alcohols and their derivatives are known to act as effective promoters and reactants in the synthesis of heterocyclic compounds. researchgate.net
The presence of electron-withdrawing fluoroalkyl groups is known to enhance the reactivity of molecules in cycloaddition reactions, which are fundamental to many annulation strategies. nih.gov For instance, in hetero-Diels-Alder reactions, thiocarbonyl compounds bearing fluoroalkyl groups exhibit high reactivity as heterodienophiles. nih.gov Similarly, in [3+2] cycloadditions, fluorinated 1,3-dipoles show increased reactivity towards electron-rich dipolarophiles. nih.gov
Applying these principles, this compound can serve as a precursor to reactive intermediates suitable for annulation reactions. The difluoroethoxy moiety, when incorporated into a dipolarophile or dienophile, would significantly increase its electrophilicity and reactivity toward electron-rich partners. This enhanced reactivity is crucial for the efficient construction of complex heterocyclic frameworks under mild conditions. The table below illustrates the types of cycloaddition reactions where fluoroalkyl groups play a key role in promoting the formation of sulfur-containing heterocycles, a strategy applicable to the synthesis of a broad range of fluoroalkylated systems. nih.gov
| Reaction Type | Role of Fluoroalkyl Group | Resulting Heterocycle Class | Mechanism Principle |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Enhances reactivity of heterodienophiles | Thiopyrans | The electron-withdrawing nature of the fluoroalkyl group lowers the LUMO energy of the dienophile, facilitating reaction with the HOMO of the diene. |
| [3+2] Cycloaddition | Increases reactivity of fluorinated 1,3-dipoles | Thiadiazolines | Fluorinated dipoles react readily with electron-rich dipolarophiles like thiocarbonyls. |
| 1,3-Dipolar Electrocyclization | Stabilizes reactive intermediates | Thiiranes | Fluorinated thiocarbonyl S-methanides, as transient intermediates, undergo electrocyclization to form the three-membered ring. |
Metal-Catalyzed Functionalization and Direct Ethoxylation of C-H Bonds
Transition-metal-catalyzed C-H bond activation is a powerful strategy for molecular functionalization that avoids the need for pre-functionalized substrates. nih.govmdpi.com A key application in this area is the direct alkoxylation of C-H bonds, where an alcohol is coupled to an aromatic or aliphatic carbon. Fluorinated alcohols are particularly valuable in these reactions, as they introduce pharmaceutically relevant fluorine-containing groups into the target molecule. acs.orgacs.org
Palladium-catalyzed, directing-group-assisted ortho-alkoxylation of arenes is a well-established method for forming C-O bonds. acs.orgacs.org In these reactions, a directing group, such as an oxazoline, positions the palladium catalyst near a specific C-H bond. The C-H bond is cleaved, and in the presence of an oxidant and an alcohol, a new C-O bond is formed. This methodology has been successfully applied using a range of alcohols, including primary, secondary, and fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) and 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). acs.orgacs.org
Given this precedent, this compound is a viable candidate as an alkoxylating agent in such transformations. The reaction would proceed under mild conditions (e.g., 60 °C) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., K₂S₂O₈), with the alcohol itself often serving as the solvent. acs.orgacs.org This approach allows for the regioselective introduction of the 1-ethoxy-2,2-difluoroethoxy group onto an aromatic ring, providing a direct route to complex fluoroalkyl aryl ethers.
| Alcohol Substrate | Product Type | Typical Yield | Key Feature |
|---|---|---|---|
| Ethanol | Alkoxylated Arene | 57% | Demonstrates use of simple primary alcohols. |
| 2-Propanol | Alkoxylated Arene | 47% | Shows tolerance for secondary, more sterically hindered alcohols. |
| 2,2,2-Trifluoroethanol | Fluoroalkoxylated Arene | 45% | Introduces a trifluoroethoxy group. |
| 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) | Fluoroalkoxylated Arene | 50% | Introduces a bulky, highly fluorinated group. |
Mechanistic Elucidation of Key Transformations
Thermal Decomposition Mechanisms
The thermal stability and decomposition pathways of this compound are critical for its application in various chemical processes. Studies on its non-fluorinated analog, 2-ethoxyethanol (B86334), provide valuable insight into potential mechanisms. nih.gov Computational studies on 2-ethoxyethanol have identified several unimolecular and bimolecular dissociation pathways, primarily involving concerted transition states. nih.gov
For this compound, analogous pathways can be proposed. One likely unimolecular pathway involves the elimination of water, while another could lead to the formation of ethanol and difluoroacetaldehyde. The presence of two fluorine atoms on the C2 carbon would significantly influence the activation energies of these pathways compared to the non-fluorinated analog. The strong electron-withdrawing nature of fluorine would weaken the C-H bond on the same carbon but strengthen adjacent C-C and C-O bonds, altering the energetics of the transition states.
A separate study noted that this compound decomposes on high-surface-area aluminum oxide to form a fluorinated surface ethoxide, a process mediated by surface hydroxyl groups. This highlights a surface-catalyzed decomposition mechanism relevant to materials science and heterogeneous catalysis.
| Decomposition Pathway | Products | Activation Energy (kJ mol⁻¹) | Anticipated Influence of Fluorine on this compound |
|---|---|---|---|
| Unimolecular Dissociation | Ethanol + Ethanal | 287 | Likely to be altered due to inductive effects of fluorine atoms on bond polarities and transition state stability. |
| Unimolecular Dissociation | Ethylene (B1197577) Glycol + Ethylene | 269 | The stability of potential difluorinated intermediates would affect this pathway's favorability. |
| Bimolecular Dissociation (with Ethanol) | Ether + H₂ + Ethanol | 221 | The acidity of the hydroxyl proton in the fluorinated alcohol would be higher, potentially lowering the barrier for bimolecular reactions. |
Reductive Elimination Pathways in Transition Metal Catalysis (e.g., Ni(III)/Ni(I) Cycles)
Nickel-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and many are proposed to proceed via catalytic cycles involving Ni(I) and Ni(III) oxidation states. chinesechemsoc.org These pathways are particularly relevant for coupling C(sp³)-hybridized centers, such as the carbon bearing the difluoroethoxy group. The general mechanism involves the oxidative addition of an electrophile to a Ni(0) or Ni(I) species, formation of a high-valent Ni(III) intermediate, and subsequent C-C or C-X bond-forming reductive elimination to release the product and regenerate a lower-valent nickel catalyst. chinesechemsoc.orgnih.gov
The key step, reductive elimination from the Ni(III) center, is crucial for forming the desired bond. acs.orgmatilda.science For a substrate containing a 1-ethoxy-2,2-difluoroethyl group, the process would likely involve the formation of a (difluoroethoxy)Ni(III)(R) complex, where R is the other coupling partner (e.g., an aryl or alkyl group). This intermediate would then undergo reductive elimination to form a new C-C bond and a Ni(I) species. chinesechemsoc.org
Mechanistic studies have shown that the formation of the Ni(III) intermediate can occur through the capture of a carbon-centered radical by a Ni(II) complex. nih.gov The stability and reactivity of this Ni(III) species are influenced by the electronic properties of the ligands and the organic groups attached to the nickel center. The strong electron-withdrawing nature of the difluoroethoxy group would impact the electron density at the nickel center, thereby influencing the rate and efficiency of the reductive elimination step. Research on related systems has established that C(sp³)–C(sp²) bond-forming reactions, which are often challenging, can proceed readily from isolated Ni(III) complexes upon heating. acs.orgmatilda.science
Generalized Ni(I)/Ni(III) Catalytic Cycle:
Oxidative Addition: An aryl or alkyl halide adds to a Ni(I) complex to form a Ni(III) intermediate.
Transmetalation/Radical Capture: A second coupling partner is introduced, either via transmetalation or capture of a radical species by a Ni(II) complex (formed after initial oxidative addition to Ni(0)) to generate the key dialkyl/aryl Ni(III) species.
Reductive Elimination: The Ni(III) complex undergoes reductive elimination, forming the C-C bond of the product and regenerating the Ni(I) catalyst. chinesechemsoc.org
Role of Difluoroethoxy Groups in Modulating Reactivity
The difluoroethoxy group significantly influences a molecule's reactivity through a combination of powerful electronic and steric effects. differencebetween.comfrancis-press.com These effects are crucial in determining the outcome of chemical reactions, from cycloadditions to metal-catalyzed couplings.
The primary influence is the strong inductive electron-withdrawing effect (-I effect) of the two fluorine atoms. researchgate.net This effect has several consequences:
Increased Electrophilicity: It polarizes adjacent bonds, making nearby carbon atoms more electrophilic and susceptible to nucleophilic attack.
Enhanced Acidity: It increases the acidity of nearby C-H and O-H protons, which can be critical in base-mediated reactions.
Modulation of Reaction Rates: In metal-catalyzed cross-couplings, the electronic nature of the fluoroalkyl group can dramatically affect the rate of oxidative addition and reductive elimination steps. nih.govnih.gov This has been exploited to achieve selective couplings where a C-CF₃ bond reacts preferentially over a C-CF₂H bond. nih.gov
Promotion of Cycloadditions: As noted previously, the electron-withdrawing nature of fluoroalkyl groups enhances the reactivity of dienophiles and dipolarophiles. nih.gov
Sterically, the difluoroethoxy group is larger than a simple ethoxy group, which can influence the regioselectivity of reactions by hindering approach to certain positions of a molecule. differencebetween.com This steric bulk can be a critical factor in directing-group-assisted C-H functionalization or in controlling the stereochemical outcome of a reaction. The interplay between these electronic and steric factors allows the difluoroethoxy group to be used as a tool to fine-tune the chemical properties and reactivity of organic molecules. dntb.gov.ua
| Property | Description | Consequence on Reactivity |
|---|---|---|
| Electronic Effect (-I) | Strong electron withdrawal by two fluorine atoms transmitted through sigma bonds. researchgate.net | Increases electrophilicity of adjacent carbons; enhances acidity of nearby protons; modulates redox potentials in metal catalysis. nih.govnih.gov |
| Steric Effect | Moderate steric bulk due to the ethyl group and C-F bonds. | Can influence regioselectivity by blocking certain reaction sites; may affect the stability of transition states. differencebetween.com |
| Bond Strengths | C-F bonds are very strong; adjacent C-H and C-C bonds may be weakened or strengthened depending on the specific environment. | Affects thermal stability and pathways for decomposition or fragmentation in mass spectrometry. |
Advanced Spectroscopic and Computational Characterization of 1 Ethoxy 2,2 Difluoroethanol
Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are indispensable for confirming the identity and purity of 1-Ethoxy-2,2-difluoroethanol. Each technique offers unique insights into different aspects of the molecular structure.
NMR spectroscopy is a powerful tool for mapping the proton (¹H) and fluorine (¹⁹F) environments within the molecule, providing definitive information about its connectivity.
¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals for each unique proton environment. The ethoxy group should present as a quartet for the methylene (B1212753) protons (-OCH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃). The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to appear as a doublet of triplets, split by the adjacent difluoromethyl group's proton and the two fluorine atoms. The hydroxyl proton (-OH) typically appears as a broad singlet, though its chemical shift and multiplicity can be influenced by solvent and concentration.
¹⁹F NMR Spectroscopy : The fluorine spectrum provides a direct probe of the fluorinated center. For this compound, the two equivalent fluorine atoms of the difluoromethyl group (-CF₂H) are expected to produce a single signal. This signal would be split into a doublet due to coupling with the single, geminal proton.
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling |
|---|---|---|---|---|
| ¹H | -CH₃ | ~1.2 | Triplet (t) | ³JHH with -OCH₂- |
| ¹H | -OCH₂- | ~3.6 | Quartet (q) | ³JHH with -CH₃ |
| ¹H | -CH(OH)- | ~5.8 - 6.0 | Doublet of Triplets (dt) | ³JHH with -CF₂H, ²JHF with -CF₂H |
| ¹H | -OH | Variable | Singlet (s), broad | - |
| ¹⁹F | -CF₂H | ~ -120 to -130 | Doublet (d) | ²JFH with -CH(OH)- |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The key expected absorptions include a broad band for the O-H stretch of the alcohol group, C-H stretching bands for the alkyl portions, C-O stretching bands for the ether and alcohol functionalities, and very strong, characteristic C-F stretching bands.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3500 - 3200 | Strong, Broad |
| C-H Stretch | Alkyl (CH₃, CH₂) | 3000 - 2850 | Medium to Strong |
| C-O Stretch | Ether & Alcohol | 1150 - 1050 | Strong |
| C-F Stretch | Difluoromethyl | 1100 - 1000 | Very Strong |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of this compound is 126.04923 Da. nih.gov Under electron ionization (EI), the molecular ion ([M]⁺) may be observed. Common fragmentation pathways for alcohols and ethers include alpha-cleavage and dehydration. libretexts.orgyoutube.com For this molecule, alpha-cleavage could lead to the loss of an ethyl radical (•CH₂CH₃) or a difluoroethanol radical. The loss of a water molecule ([M-H₂O]⁺) is also a characteristic fragmentation for alcohols. youtube.com Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 127.05651 | 121.7 |
| [M+Na]⁺ | 149.03845 | 128.9 |
| [M-H]⁻ | 125.04195 | 118.2 |
| [M+NH₄]⁺ | 144.08305 | 143.1 |
| [M]⁺ | 126.04868 | 119.4 |
Computational Chemistry and Theoretical Studies
Theoretical calculations complement experimental data by providing a deeper understanding of the electronic structure and potential reaction pathways of this compound.
Quantum mechanical (QM) calculations, such as Hartree-Fock theory, are employed to investigate the fundamental electronic properties of molecules. emerginginvestigators.org For this compound, these calculations can predict its optimized three-dimensional geometry, dipole moment, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. Furthermore, QM methods can generate electrostatic potential maps, which visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. The inclusion of fluorine atoms is known to significantly alter a molecule's electronic properties and can enhance its chemical stability. emerginginvestigators.org
Density Functional Theory (DFT) is a powerful computational tool used to study the mechanisms of chemical reactions. mdpi.com For this compound, which is the ethyl hemiacetal of difluoroacetaldehyde (B14019234), DFT calculations can elucidate the energetics of its formation and subsequent reactions. acs.orglibretexts.org Researchers can use DFT to model the reaction pathway, calculating the energies of reactants, products, intermediates, and, crucially, transition states. rsc.org This allows for the determination of activation energy barriers, which govern the rate of a reaction. For instance, DFT could be used to compare the energy profiles for the acid-catalyzed conversion of this hemiacetal to the corresponding acetal (B89532) versus its hydrolysis back to difluoroacetaldehyde and ethanol (B145695), providing insights into the reaction's feasibility and kinetics under different conditions. acs.org
Thermodynamic Property Calculations of Fluorinated Alcohols and Ethers
The thermodynamic properties of fluorinated alcohols and ethers are of significant interest due to their unique applications stemming from the influence of fluorine atoms on molecular behavior. The introduction of fluorine can significantly alter properties such as boiling point, vapor pressure, and enthalpy of vaporization when compared to their non-fluorinated counterparts.
Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for predicting the thermodynamic properties of such compounds. For instance, studies on fluorotelomer alcohols have successfully used molecular dynamics simulations and equations of state like GC-SAFT-VR to model and interpret experimental data on vapor pressure and liquid density. researchgate.net These calculations can provide insights into molar enthalpies of vaporization and configurational energies. researchgate.net
Table 1: Predicted Thermodynamic Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | XLogP3-AA |
| This compound | C4H8F2O2 | 126.10 | Not Available | 0.8 |
| 2-Ethoxyethanol (B86334) | C4H10O2 | 90.12 | 135 | -0.3 |
| 2,2-Difluoroethanol (B47519) | C2H4F2O | 82.05 | 96 | 0.1 |
Note: Data for this compound is based on computed values where available. nih.gov Data for related compounds is for comparative purposes. The boiling point for similar glycol ethers is estimated to be around 133–135°C.
Conformational Analysis and Intermolecular Interactions
The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds and the influence of stereoelectronic effects introduced by the fluorine atoms and the oxygen atoms of the ethoxy and hydroxyl groups.
Computational quantum chemical studies are essential for understanding the conformational preferences and the nature of intermolecular interactions in such molecules. emerginginvestigators.org Methods like Hartree-Fock theory and DFT can be employed to calculate molecular geometries, Mulliken charge distributions, and frontier molecular orbitals, providing insights into the stability of different conformers. emerginginvestigators.org
For this compound, intramolecular hydrogen bonding between the hydroxyl hydrogen and one of the fluorine atoms or the ether oxygen is a plausible conformational feature that would significantly influence its preferred geometry. The presence of the electronegative fluorine atoms can also lead to unique intermolecular interactions, including dipole-dipole interactions and the formation of hydrogen bonds with other molecules.
The study of Li+ solvation structures in fluorinated ethers using molecular dynamics (MD) simulations and DFT calculations has highlighted the weak solvating power of such ethers. arxiv.org This is attributed to the electron-withdrawing effect of the fluorine atoms, which reduces the Lewis basicity of the ether oxygen. This suggests that the ethoxy group in this compound might exhibit weaker hydrogen bond accepting capabilities compared to its non-fluorinated analog.
Table 2: Key Functional Groups and Their Expected Influence on Intermolecular Interactions in this compound
| Functional Group | Potential Intermolecular Interactions | Expected Strength |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Strong |
| Ether (-O-) | Hydrogen Bond Acceptor | Moderate (Weakened by fluorine) |
| Difluoromethyl (-CF2H) | Weak Hydrogen Bond Donor/Dipole-Dipole | Weak to Moderate |
Applications of 1 Ethoxy 2,2 Difluoroethanol in Advanced Organic Synthesis
Utilization in Pharmaceutical Research and Drug Discovery
The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. 1-Ethoxy-2,2-difluoroethanol serves as a key intermediate in this context, enabling the synthesis of complex fluorinated molecules with potential therapeutic applications.
Synthesis of Novel Drug Candidates and Bioactive Fluorinated Compounds
This compound is a valuable intermediate for the creation of novel drug candidates and bioactive compounds. google.com Its structure is particularly well-suited for the synthesis of fluorinated heterocycles, which are core components of many pharmaceutical products. The presence of both hydroxyl and ethoxy groups allows for versatile reactivity, making it a key component in multi-step syntheses aimed at producing complex molecular architectures for drug discovery programs.
Introduction of Fluorinated Motifs for Enhanced Metabolic Stability and Bioavailability
A primary challenge in drug development is ensuring that a potential therapeutic compound remains stable in the body long enough to exert its effect. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its introduction into a molecule can significantly alter metabolic pathways. umich.edu The use of reagents like this compound allows for the incorporation of fluorinated motifs, which can block sites of metabolism that would otherwise be susceptible to enzymatic degradation. This enhancement of metabolic stability often leads to improved bioavailability, meaning a greater proportion of the drug reaches its target in the body. The difluoroethoxy group, in particular, can fine-tune properties such as lipophilicity and solubility, which are critical for a drug's absorption and distribution. umich.edu
Construction of Difluoroethoxy Groups in Medicinal Compounds
The difluoroethoxy group (-OCHF₂) is a key pharmacophore found in a range of medicinal compounds. 2,2-Difluoroethanol (B47519), a closely related compound to this compound, is utilized to construct this difluoroethoxy moiety in molecules that act as mPGE synthetase inhibitors, PDE-4 inhibitors, and muscarinic receptor modulators. google.com this compound serves as a stable and effective reagent for introducing this specific fluorinated ether, providing medicinal chemists with a reliable tool to modify and optimize lead compounds in the drug discovery pipeline.
| Application Area | Specific Role of this compound | Resulting Compound Class/Benefit |
|---|---|---|
| Novel Drug Candidates | Intermediate in the synthesis of complex molecules. | Bioactive Fluorinated Compounds, Heterocycles |
| Pharmacokinetic Improvement | Introduces fluorinated motifs into molecular structures. | Enhanced Metabolic Stability and Bioavailability |
| Medicinal Chemistry | Serves as a building block for a key pharmacophore. | Construction of Difluoroethoxy Groups |
Role in Agrochemical and Pesticide Synthesis
Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of fluorinated compounds to develop more effective and stable herbicides, insecticides, and fungicides. 2,2-Difluoroethanol, for which this compound is a key precursor, is an important intermediate in the synthesis of active ingredients for crop protection. google.com
The herbicide Penoxsulam, used primarily for rice production, is a prominent example. wikipedia.org The synthesis of Penoxsulam involves the creation of the key intermediate 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride. patsnap.comgoogle.com Patents describe a synthesis pathway where 2,2-difluoroethanol is reacted with 2-fluoro-6-(trifluoromethyl)aniline (B137313) to produce a precursor to this intermediate. google.com This demonstrates the critical role of the difluoroethanol structure, provided by reagents like this compound, in constructing the final complex agrochemical.
Application in Materials Science and Polymer Chemistry
The incorporation of fluorine into polymers and materials can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound is utilized in the synthesis of specialized fluorinated materials.
Synthesis of Fluorinated Polymers with Enhanced Performance
Research has demonstrated the use of this compound in the synthesis of novel fluoroether-substituted phthalocyanines. beilstein-journals.org Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications in electronics and materials technology. By reacting this compound with a suitable precursor, researchers can create metal-free and metallophthalocyanines with tailored electronic properties. beilstein-journals.org The introduction of fluoroether groups can enhance solubility and modify the electronic characteristics of the phthalocyanine (B1677752), making them suitable for advanced material applications. beilstein-journals.org
Furthermore, the core structure of this compound is valuable in creating monomers for fluoropolymers. For instance, the related 2,2-difluoroethanol can be esterified to produce 2,2-difluoroethyl methacrylate, a monomer that, when polymerized, yields materials suitable as adhesives for optical polymers, showcasing improved performance due to the fluorine content. google.com The surface chemistry of this compound has also been studied, particularly its decomposition on aluminum oxide surfaces to form a fluorinated surface ethoxide, indicating its potential utility in catalysis and surface modification of materials. beilstein-journals.org
| Field | Specific Finding | Significance | Reference |
|---|---|---|---|
| Agrochemicals | Used in the synthesis pathway of the herbicide Penoxsulam. | Enables the construction of a key difluoroethoxy intermediate. | google.comgoogle.comwikipedia.org |
| Materials Science | Starting material for novel fluoroether-substituted phthalocyanines. | Creates materials with tailored electronic properties for technology. | beilstein-journals.org |
| Polymer Chemistry | Related structures form monomers for optical polymer adhesives. | Imparts enhanced performance characteristics to polymers. | google.com |
| Surface Chemistry | Decomposes on aluminum oxide to form fluorinated surface ethoxides. | Potential applications in catalysis and material surface modification. | beilstein-journals.org |
Development of Optical Polymers and Adhesives
The incorporation of fluorine into polymers is a well-established strategy for developing materials with low refractive indices and minimal optical propagation losses, which are crucial properties for applications in photonics. Fluorinated polymers are utilized as core and cladding materials in the fabrication of passive channel waveguides for optical microchips. The presence of C-F bonds, as found in this compound, can contribute to these desirable optical properties. While direct studies detailing the use of this compound in the synthesis of optical polymers are not extensively documented, its structure as a fluorinated alcohol makes it a viable candidate for incorporation into polymer chains, such as polyacrylates or polyethers, to modify their optical characteristics.
In the realm of adhesives, particularly UV-curable formulations, the introduction of fluorinated moieties can enhance thermal and chemical resistance. UV-curable adhesives are integral to various high-tech industries, including electronics and automotive manufacturing, for applications such as printed circuit board (PCB) assembly and coating. The ethoxy and difluoroethanol functional groups of this compound could potentially react with other monomers to form a cross-linked polymer network upon UV exposure, contributing to a durable and resistant adhesive.
Below is a table summarizing the potential impact of incorporating fluorinated compounds like this compound into optical polymers and adhesives.
| Property | Effect of Fluorination | Relevance to Optical Polymers and Adhesives |
| Refractive Index | Generally lowers the refractive index. | Essential for creating optical waveguides and anti-reflective coatings. |
| Optical Propagation Loss | Can reduce optical losses at telecommunication wavelengths. | Improves the efficiency of light transmission in optical devices. |
| Thermal Stability | The strong C-F bond enhances thermal stability. | Increases the durability of polymers and adhesives in high-temperature applications. |
| Chemical Resistance | Fluorinated polymers exhibit high resistance to chemicals. | Crucial for adhesives and coatings used in harsh chemical environments. |
| Surface Energy | Lowers the surface energy, leading to hydrophobicity. | Can be beneficial for creating water-repellent coatings and modifying adhesive properties. |
Formation of Metallophthalocyanines for Electronic Technologies
This compound has been utilized as a key starting material in the synthesis of novel fluoroether-substituted phthalocyanines. These complex organic molecules are of significant interest in the field of electronic technologies due to their unique electronic and optical properties, which make them suitable for applications in sensors, catalysts, and photodynamic therapy.
The synthesis involves the use of this compound to create phthalonitrile (B49051) precursors, which are then tetramerized to form the final metal-free or metallophthalocyanine compounds. The presence of the fluoroether substituents, derived from this compound, can significantly influence the solubility, aggregation behavior, and electronic properties of the resulting phthalocyanines. This allows for the fine-tuning of these materials for specific technological applications.
A summary of a synthetic application of this compound in phthalocyanine synthesis is provided in the table below.
| Year | Application | Description | Key Products |
| 2012 | Phthalocyanine Synthesis | Used as a starting material to synthesize novel phthalonitriles, which were then tetramerized to form fluoroether-substituted zinc(II) phthalocyanines. | Fluoroether-substituted Phthalocyanines |
Specialty Chemicals, Coatings, and Adhesives
As a specialized fluorinated alcohol derivative, this compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals. ohsu.edu Its unique combination of ethoxy and difluoroethanol functional groups allows for controlled fluorination reactions, making it a useful building block for creating complex molecules with desired properties. ohsu.edu This is particularly relevant in the agrochemical industry, where the introduction of fluorine can enhance the potency and stability of active ingredients. nbinno.com
In the field of coatings, the incorporation of fluorinated compounds can impart desirable surface properties such as hydrophobicity and oleophobicity, leading to applications in anti-fouling and self-cleaning surfaces. While specific formulations using this compound are not widely reported, its chemical structure suggests its potential as a reactive component in the synthesis of fluorinated resins and polymers for high-performance coatings. These coatings are valued for their durability and protective qualities in various industrial and household applications.
Similarly, in the adhesives sector, fluorinated additives can improve the performance characteristics of the final product. The principles that apply to UV-curable adhesives are also relevant here; the introduction of fluorine can enhance the chemical and thermal resistance of the adhesive bond. This compound could be explored as a reactive monomer or additive in the formulation of specialty adhesives that require high performance under demanding conditions.
Electrolyte Solvents for Advanced Battery Technologies
The development of high-performance lithium-ion batteries is heavily reliant on the formulation of electrolytes with high ionic conductivity, good electrochemical stability, and safety. Fluorinated solvents are increasingly being investigated for this purpose due to their high oxidative stability and their ability to form a stable solid electrolyte interphase (SEI) on the electrodes. nih.govnih.govgriffith.edu.au This SEI layer is crucial for preventing the degradation of the electrolyte and ensuring the long-term cyclability of the battery. nih.govnih.gov
While this compound has not been specifically reported as a primary solvent in battery electrolytes, its structure as a fluorinated ether suggests it could offer some of the beneficial properties of this class of compounds. nih.govnih.gov Fluorinated ethers and acetals are known to have weakened solvent-ion interactions, which can facilitate ion transport. nih.gov The presence of fluorine atoms tends to lower the highest occupied molecular orbital (HOMO) energy, which in turn increases the oxidative stability of the solvent. osti.gov
The table below compares the properties of different types of electrolyte solvents, highlighting the potential advantages of fluorinated compounds like this compound.
| Solvent Type | Key Properties | Potential Advantages in Batteries |
| Conventional Carbonates | Good ionic conductivity, but limited oxidative stability. | Widely used, but not ideal for high-voltage applications. |
| Fluorinated Carbonates | Improved oxidative stability and SEI formation. | Enhanced performance and safety in high-voltage batteries. |
| Fluorinated Ethers/Acetals | High oxidative stability, weakened ion solvation, and potentially non-flammable. nih.govosti.gov | Can lead to better rate capability, improved safety, and stable cycling. nih.govnih.gov |
Use as a Protective Agent in Aldehyde and Acid Chemistry
In multi-step organic synthesis, it is often necessary to protect certain functional groups from reacting under specific conditions. chemistrysteps.comlibretexts.org Aldehydes and ketones are commonly protected by converting them into acetals, which are stable in neutral to strongly basic environments. chemistrysteps.comlibretexts.org this compound is also known as difluoroacetaldehyde (B14019234) ethyl hemiacetal, which is the intermediate in the formation of an acetal (B89532) from difluoroacetaldehyde and ethanol (B145695). nih.govscbt.comuni.lu
Hemiacetals themselves are generally in equilibrium with the corresponding aldehyde/ketone and alcohol. However, they can be converted to stable acetals under acidic conditions with an excess of alcohol. The resulting acetal can protect the carbonyl group during reactions such as reductions with metal hydrides or reactions with organometallic reagents. chemistrysteps.comlibretexts.org The protecting group can then be removed by treatment with aqueous acid to regenerate the original carbonyl compound. chemistrysteps.com The fluorinated nature of this compound could potentially influence the stability and reactivity of the corresponding acetal.
While the primary application of protecting groups is for carbonyl compounds, the protection of carboxylic acids is also a crucial aspect of organic synthesis. Carboxylic acids are typically converted to esters to prevent their acidic proton from interfering with basic reagents or to protect the carbonyl group from nucleophilic attack. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this transformation. masterorganicchemistry.com this compound, being an alcohol, could potentially be used in a similar manner to form a fluorinated ester, thereby protecting the carboxylic acid functionality.
Emerging Research Directions and Future Perspectives for 1 Ethoxy 2,2 Difluoroethanol
Development of More Efficient and Sustainable Synthetic Routes
The future viability of 1-ethoxy-2,2-difluoroethanol as a key building block hinges on the development of efficient, sustainable, and cost-effective synthetic methodologies. Current research is geared towards greener alternatives to traditional synthesis routes, which often rely on harsh reagents and generate significant waste.
One of the primary methods for synthesizing the precursor, 2,2-difluoroethanol (B47519), involves the reduction of difluoroacetate (B1230586) esters like methyl or ethyl difluoroacetate using reducing agents such as lithium aluminum hydride (LiAlH₄). google.com While effective, this method's industrial-scale application is hampered by the cost and hazards associated with metal hydrides. A Chinese patent describes a process for preparing 2,2-difluoroethanol with high yield and purity using LiAlH₄ in an organic solvent at temperatures between -20 and 0 °C, touting it as suitable for large-scale industrial production. google.com
Another approach involves the transesterification of 2,2-difluoroethyl formate (B1220265) or acetate, which can be produced from the nucleophilic substitution of 1-chloro-2,2-difluoroethane. researchgate.net This method avoids the direct use of more reactive but less available alkyl bromides and iodides. researchgate.net
A significant advancement in sustainable synthesis is the move towards solvent-free and multicomponent reactions. A notable example is a [3 + 2 + 1] annulation strategy that utilizes this compound to produce fluoroalkylated dihydropyrimidines and pyrimidines without the need for solvents or additives. rsc.orgresearchgate.netresearchgate.netbraou.ac.in This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing waste. researchgate.netresearchgate.netbraou.ac.in
Future research in this area will likely focus on:
Catalytic Reductions: Exploring cheaper and safer catalytic systems for the reduction of difluoroacetic acid derivatives.
Flow Chemistry: Implementing continuous flow processes for safer and more efficient production with better control over reaction parameters.
Bio-catalysis: Investigating enzymatic routes for the synthesis of this compound and its precursors, offering a highly selective and environmentally benign alternative.
Exploration of New Catalytic Systems for Functionalization
The functionalization of this compound is a critical area of research, as it allows for the introduction of the valuable difluoroethoxy motif into a wide range of molecular architectures. The development of novel catalytic systems is at the heart of this endeavor.
While direct catalytic functionalization of this compound is an emerging area, research on related fluorinated alcohols and ethers provides insight into future possibilities. For instance, nickel-catalyzed enantioselective hydrofluoromethylation of olefins has been developed to access chiral α-fluoromethylated amides and esters. acs.org This suggests the potential for developing similar nickel-based catalytic systems for the functionalization of this compound.
The use of pincer-type bifunctional catalysts, such as RuHCl(CO)(dpa), has shown high efficiency in the selective hydrogenation of fluorinated esters to their corresponding alcohols or hemiacetals under mild conditions. acs.org This highlights the potential of well-designed transition metal complexes to catalyze transformations of fluorinated substrates with high selectivity.
Future research is expected to explore:
Transition Metal Catalysis: Expanding the use of transition metals like palladium, copper, and gold for cross-coupling reactions involving this compound. researchgate.net
Organocatalysis: Designing chiral organocatalysts for the enantioselective functionalization of the hemiacetal group.
Photoredox Catalysis: Utilizing visible-light-induced catalysis for novel transformations under mild conditions.
A summary of representative catalytic approaches for the functionalization of related fluorinated compounds is presented in the table below.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Ni(II) with DBFOX-Ph ligand | β-ketoesters | α-fluorinated β-ketoesters | High enantioselectivity (up to 99% ee). acs.org |
| RuHCl(CO)(dpa) | Fluorinated esters | Fluorinated alcohols or hemiacetals | High efficiency and selectivity under mild conditions. acs.org |
| Brønsted acids | Ketones, amines, TMSCN | α-aminonitriles | One-pot, three-component Strecker reaction. researchgate.net |
Expansion of Applications in Emerging Fields
The unique properties imparted by the difluoromethyl group, such as increased metabolic stability, lipophilicity, and altered electronic properties, make this compound an attractive building block for materials science and medicinal chemistry. researchgate.netrsc.org
In materials science, fluorinated ethers are being investigated for their thermal and electrophysical properties, making them suitable as dielectrics in electronic devices. sibran.ru Research by Gürol, Gümüş, and Ahsen demonstrated the use of this compound in the synthesis of novel fluoroether-substituted phthalocyanines, which are important for developing materials for electronics and other technologies. fluoromart.com Additionally, its role in surface chemistry, particularly its decomposition on aluminum oxide surfaces to form fluorinated surface ethoxides, is of interest for creating advanced materials with tailored surface properties. fluoromart.com
In medicinal chemistry, the difluoromethyl group is recognized as a bioisostere for a hydroxyl group and can modulate the basicity of adjacent amines, a crucial factor in drug design. uni-muenchen.de The synthesis of trifluoroethylamines, which are stable amide isosteres, has been a significant focus, and similar strategies are being extended to difluoroalkylated amines. uni-muenchen.de
Emerging applications for this compound and its derivatives include:
Advanced Polymers: Incorporation into polymers to enhance their thermal stability, chemical resistance, and optical properties. google.com
Liquid Crystals: The unique stereoelectronic effects of α,α-difluoro(thio)ethers could be harnessed to design novel liquid crystal display systems. researchgate.net
Agrochemicals: Development of new pesticides and herbicides with improved efficacy and metabolic stability. researchgate.net
Electrolytes: Use in the formulation of non-aqueous electrolyte solutions for advanced battery technologies, such as lithium-ion batteries.
Advanced Computational Design for Rational Synthesis and Application
Computational chemistry is becoming an indispensable tool for the rational design of fluorinated molecules and for predicting their properties and reactivity. acs.orgnih.gov The effects of fluorination can be complex and sometimes counterintuitive, making computational methods essential for guiding synthetic efforts and avoiding costly trial-and-error experimentation. acs.orgnih.gov
For instance, Density Functional Theory (DFT) calculations, such as those using the M06-2X functional, have been employed to determine the thermodynamic properties of fluorinated ethanols and their radicals. researchgate.net These calculations help in understanding bond dissociation energies and enthalpies of formation, which are crucial for designing stable molecules and predicting reaction outcomes.
In the context of drug design, computational models can predict how fluorination will affect a molecule's pKa, binding affinity to target proteins, and interactions with surrounding water networks. acs.orgnih.govresearchgate.net Molecular dynamics simulations have been used to study the interactions of fluorinated transporters with lipid membranes, revealing that fluorination can lead to stronger transporter-lipid interactions and higher energy barriers for membrane crossing. rsc.orgrsc.org This kind of insight is vital for designing molecules with specific biological activities. rsc.orgrsc.org
Future directions for computational design in the context of this compound include:
Reaction Mechanism Elucidation: Using DFT to model reaction pathways and transition states for its synthesis and functionalization, thereby optimizing reaction conditions.
Virtual Screening: Computationally screening libraries of virtual compounds derived from this compound for potential biological activity or material properties.
Predictive Property Modeling: Developing accurate force fields and quantum mechanical models to predict the physicochemical properties of novel materials and drug candidates incorporating the difluoroethoxy group. acs.orgnih.gov
Integration into Multicomponent and Cascade Reactions for Molecular Complexity
Multicomponent reactions (MCRs) and cascade reactions are powerful strategies in organic synthesis for rapidly building molecular complexity from simple starting materials in a single pot. researchgate.netresearchgate.netbraou.ac.inresearchgate.net These reactions are highly atom-economical and often more environmentally friendly than traditional multi-step syntheses.
This compound has proven to be an excellent substrate for such reactions. A recent study by Wang's group detailed a switchable [3 + 2 + 1] annulation reaction involving enamines, this compound, and amidine hydrochloride. rsc.org This solvent- and additive-free reaction provides a green and efficient route to structurally diverse 4-fluoroalkyl-1,4-dihydropyrimidines and 4-fluoroalkyl-pyrimidines, which are valuable fluorinated heterocycles. rsc.orgresearchgate.netresearchgate.netbraou.ac.in
The reaction of this compound (referred to as difluoroacetaldehyde (B14019234) ethyl hemiacetal) with enamines and imines has also been shown to produce β-hydroxy-β-difluoromethyl ketones in good yields. acs.org Furthermore, it has been used in a HFIP-promoted Friedel–Crafts reaction with imidazo[1,2-a]pyridines to synthesize C3-difluoromethyl carbinol-containing products. mdpi.com
The future of this research area lies in:
Discovering New MCRs: Designing novel multicomponent reactions that utilize the unique reactivity of this compound to access new classes of complex fluorinated molecules.
Developing Asymmetric Variants: Creating enantioselective versions of these MCRs and cascade reactions using chiral catalysts.
Tandem Reactions: Integrating the synthesis of this compound with its subsequent functionalization in a one-pot tandem process.
The table below summarizes some of the multicomponent and cascade reactions involving this compound.
| Reaction Type | Reactants | Product | Key Features |
| [3 + 2 + 1] Annulation | Enamines, this compound, Amidine hydrochloride | Fluoroalkylated dihydropyrimidines and pyrimidines | Solvent- and additive-free, green synthesis. rsc.orgresearchgate.net |
| Aldol-type reaction | Enamines or Imines, this compound | β-hydroxy-β-difluoromethyl ketones | Good to excellent yields. acs.org |
| Friedel–Crafts reaction | Imidazo[1,2-a]pyridines, this compound | C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines | HFIP-promoted, efficient synthesis. mdpi.com |
| Strecker Reaction | This compound, amines, trimethylsilyl (B98337) cyanide | α-aminonitriles | Brønsted acid-catalyzed, one-pot, three-component reaction. researchgate.net |
Q & A
Q. What are the primary synthetic routes for 1-Ethoxy-2,2-difluoroethanol in laboratory settings?
- Methodological Answer: The compound can be synthesized via catalytic hydrogenation of ethyl difluoroacetate using a Ru/ZrO₂·xH₂O catalyst. Key parameters include water as the solvent, 2.8 MPa hydrogen pressure, and 140°C reaction temperature, yielding ~51% . Alternatively, sodium borohydride reduction of ethyl difluoroacetate in ethanol at 0°C achieves higher yields (98.1%) but requires stoichiometric borohydride, raising cost and waste concerns . Adjustments for the ethoxy group may involve modifying protecting groups or optimizing reaction times.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Follow protocols for fluorinated alcohols:
- PPE: Chemical-resistant gloves (e.g., nitrile), gas masks for organic vapors, and safety goggles .
- Ventilation: Use local exhaust systems to limit inhalation exposure .
- Emergency Response: Immediate decontamination via water rinsing for skin/eye contact and medical consultation for ingestion .
- Storage: Cool, ventilated areas away from ignition sources .
Q. How is this compound characterized post-synthesis?
- Methodological Answer:
- NMR Spectroscopy: Confirm fluorine and proton environments (e.g., ¹⁹F NMR for CF₂ groups, ¹H NMR for ethoxy protons).
- Mass Spectrometry (MS): Use electron ionization (EI-MS) to verify molecular ion peaks and fragmentation patterns .
- Boiling Point/Range: Compare observed values (e.g., ~133–135°C for similar glycol ethers) to literature .
Advanced Research Questions
Q. How can catalytic hydrogenation of ethyl difluoroacetate be optimized to improve yields of this compound?
- Methodological Answer:
- Catalyst Tuning: Increase Ru loading or explore bimetallic catalysts (e.g., Ru-Pd) to enhance activity.
- Solvent Effects: Replace water with polar aprotic solvents (e.g., THF) to mitigate hydrolysis side reactions .
- Pressure/Time: Elevate hydrogen pressure (e.g., 3.5 MPa) and extend reaction duration to 6–8 hours for higher conversion .
- Mechanistic Studies: Use in-situ IR or DFT calculations to identify rate-limiting steps (e.g., hydrogen adsorption on ZrO₂) .
Q. What analytical strategies resolve contradictions in reported yields between borohydride reduction and catalytic hydrogenation?
- Methodological Answer:
- Side Reaction Analysis: Monitor byproducts (e.g., difluoroacetic acid) via GC-MS or HPLC to assess borohydride selectivity .
- Kinetic Profiling: Compare activation energies for both methods using Arrhenius plots under varied temperatures.
- Scalability Trials: Test borohydride’s practicality in multi-gram syntheses versus catalyst recyclability in hydrogenation .
Q. What role does this compound play in synthesizing fluorinated herbicides or pharmaceuticals?
- Methodological Answer:
- Intermediate Utility: Acts as a precursor for 2-(2,2-difluoroethoxy)-6-(trifluoromethyl) aniline, a key intermediate in penoxsulam herbicide synthesis .
- Functionalization: Ethoxy groups enhance solubility in cross-coupling reactions, while fluorination improves metabolic stability in drug candidates .
- Reactivity Studies: Investigate nucleophilic substitution at the ethoxy site using alkyl halides or Grignard reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
